molecular formula C8H16O3 B14749204 (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol CAS No. 5187-24-6

(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol

Cat. No.: B14749204
CAS No.: 5187-24-6
M. Wt: 160.21 g/mol
InChI Key: FEGHHJMQCAHSNQ-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the condensation of ethylene oxide and formaldehyde, followed by reduction reactions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, ethers

Scientific Research Applications

(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a stabilizing agent in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes[][4].

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a stabilizing agent by forming hydrogen bonds with other molecules, thereby enhancing their stability and solubility. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (5-Ethyl-1,3-dioxane-5-yl)methanol
  • (5-Ethyl-1,3-dioxane-5-yl)methyl acrylate
  • Formaldehyde mono (1,1,1-trimethylolpropane) acetal

Uniqueness

Compared to its analogs, (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol exhibits unique properties such as enhanced stability and solubility. Its specific molecular structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

5187-24-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(5-ethyl-2-methyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C8H16O3/c1-3-8(4-9)5-10-7(2)11-6-8/h7,9H,3-6H2,1-2H3

InChI Key

FEGHHJMQCAHSNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C)CO

Origin of Product

United States

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